Cas no 2137141-88-7 ((1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amine)

(1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amine 化学的及び物理的性質
名前と識別子
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- EN300-745369
- 2137141-88-7
- (1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amine
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- インチ: 1S/C14H19NO/c1-9(2)6-12(15)14-8-11-5-4-10(3)7-13(11)16-14/h4-5,7-9,12H,6,15H2,1-3H3/t12-/m1/s1
- InChIKey: XSFONJCRJXHGOH-GFCCVEGCSA-N
- ほほえんだ: O1C2C=C(C)C=CC=2C=C1[C@@H](CC(C)C)N
計算された属性
- せいみつぶんしりょう: 217.146664230g/mol
- どういたいしつりょう: 217.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 39.2Ų
(1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-745369-0.05g |
(1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amine |
2137141-88-7 | 95% | 0.05g |
$2490.0 | 2024-05-23 | |
Enamine | EN300-745369-0.25g |
(1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amine |
2137141-88-7 | 95% | 0.25g |
$2728.0 | 2024-05-23 | |
Enamine | EN300-745369-0.1g |
(1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amine |
2137141-88-7 | 95% | 0.1g |
$2609.0 | 2024-05-23 | |
Enamine | EN300-745369-1.0g |
(1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amine |
2137141-88-7 | 95% | 1.0g |
$2965.0 | 2024-05-23 | |
Enamine | EN300-745369-10.0g |
(1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amine |
2137141-88-7 | 95% | 10.0g |
$12748.0 | 2024-05-23 | |
Enamine | EN300-745369-5.0g |
(1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amine |
2137141-88-7 | 95% | 5.0g |
$8598.0 | 2024-05-23 | |
Enamine | EN300-745369-2.5g |
(1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amine |
2137141-88-7 | 95% | 2.5g |
$5810.0 | 2024-05-23 | |
Enamine | EN300-745369-0.5g |
(1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amine |
2137141-88-7 | 95% | 0.5g |
$2847.0 | 2024-05-23 |
(1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amine 関連文献
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
(1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amineに関する追加情報
(1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amine: A Comprehensive Overview
The compound (1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amine with CAS No. 2137141-88-7 is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a benzofuran moiety with an amino group, making it a potential candidate for various applications in drug discovery and materials science.
Benzofuran derivatives have long been recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The presence of the benzofuran ring in this compound adds to its potential as a bioactive molecule. Recent studies have explored the role of such compounds in modulating cellular signaling pathways, particularly those involved in inflammation and oxidative stress.
The (R)-configuration at the chiral center of this molecule is critical for its stereochemical properties. Stereoisomerism plays a pivotal role in determining the biological activity of many compounds, and this molecule is no exception. The R configuration may influence its interaction with biological targets, such as enzymes or receptors, making it a promising lead compound for drug development.
One of the most intriguing aspects of (1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amine is its synthetic versatility. Researchers have developed various methods to synthesize this compound, including multi-component reactions and enzymatic catalysis. These methods not only enhance the efficiency of synthesis but also pave the way for large-scale production, which is essential for its potential commercial applications.
Recent advancements in computational chemistry have allowed for a deeper understanding of this compound's electronic structure and reactivity. Quantum mechanical calculations have revealed that the benzofuran moiety contributes significantly to the molecule's conjugation system, enhancing its stability and reactivity. This insight has been instrumental in designing new derivatives with improved pharmacokinetic profiles.
In terms of applications, this compound has shown promise in the field of neuroscience. Preclinical studies suggest that it may possess neuroprotective properties, potentially making it a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Additionally, its ability to modulate neurotransmitter systems could open avenues for treating mood disorders like depression or anxiety.
The 6-methyl substitution on the benzofuran ring introduces additional complexity to this molecule's structure and functionality. This substitution pattern may influence the compound's solubility, permeability, and bioavailability—key factors in drug delivery systems. Researchers are actively exploring how such modifications can be optimized to enhance therapeutic efficacy while minimizing adverse effects.
Another area where this compound has shown potential is in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as OLEDs (organic light-emitting diodes) or organic photovoltaics (OPVs). The ability to tune its electronic properties through structural modifications could lead to the development of more efficient and cost-effective electronic devices.
From an environmental perspective, understanding the degradation pathways of (1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amines is crucial for assessing their ecological impact. Recent studies have investigated its biodegradability under various conditions, providing insights into its persistence in natural environments and guiding strategies for sustainable chemical management.
In conclusion, (1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yL)butan-amines represent a compelling area of research with diverse applications across multiple disciplines. As our understanding of their structure-function relationships continues to grow, so too does their potential to contribute to advancements in medicine, materials science, and beyond.
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